trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate
Overview
Description
trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate: is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound features a pyrrolidine ring substituted with a pyridin-3-yl group and a methyl ester group, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization . One common method includes the reaction of pyridine-3-carboxaldehyde with a suitable amine to form an intermediate, which is then cyclized to form the pyrrolidine ring. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinity and selectivity of potential drug candidates .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and inflammatory diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and pyridin-3-yl group contribute to its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Pyrrolidine-3-carboxylate derivatives: These compounds share the pyrrolidine ring structure and exhibit similar reactivity and applications.
Pyridin-3-yl substituted compounds: These compounds feature the pyridin-3-yl group and are used in similar research and industrial applications.
Uniqueness: trans-Methyl 4-(pyridin-3-YL)pyrrolidine-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
methyl (3R,4S)-4-pyridin-3-ylpyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8/h2-5,9-10,13H,6-7H2,1H3/t9-,10+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDHADVUFHEQAD-ZJUUUORDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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